

Discovery and original synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

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Compound of Interest

Compound Name: 2-Isopropyl-4-(methylaminomethyl)thiazole

Cat. No.: B125010

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Technical Guide: 2-Isopropyl-4-(methylaminomethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Isopropyl-4-(methylaminomethyl)thiazole**, a key intermediate in the synthesis of pharmaceuticals, most notably the antiviral drug Ritonavir.^{[1][2]} This guide details its chemical properties, a validated synthesis protocol, and relevant safety information. The synthesis section offers a step-by-step experimental procedure, accompanied by quantitative data and a visual representation of the synthetic pathway.

Compound Identification and Properties

2-Isopropyl-4-(methylaminomethyl)thiazole is a substituted thiazole derivative recognized for its role as a building block in the development of therapeutic agents.^[3]

Property	Value	Source
CAS Number	154212-60-9	[4]
Molecular Formula	C ₈ H ₁₄ N ₂ S	
Molecular Weight	170.28 g/mol	
Boiling Point	230.9±15.0 °C (Predicted)	[4]
Density	1.039±0.06 g/cm ³ (Predicted)	[4]
Storage Temperature	2-8°C, protect from light	[4]

Discovery and Significance

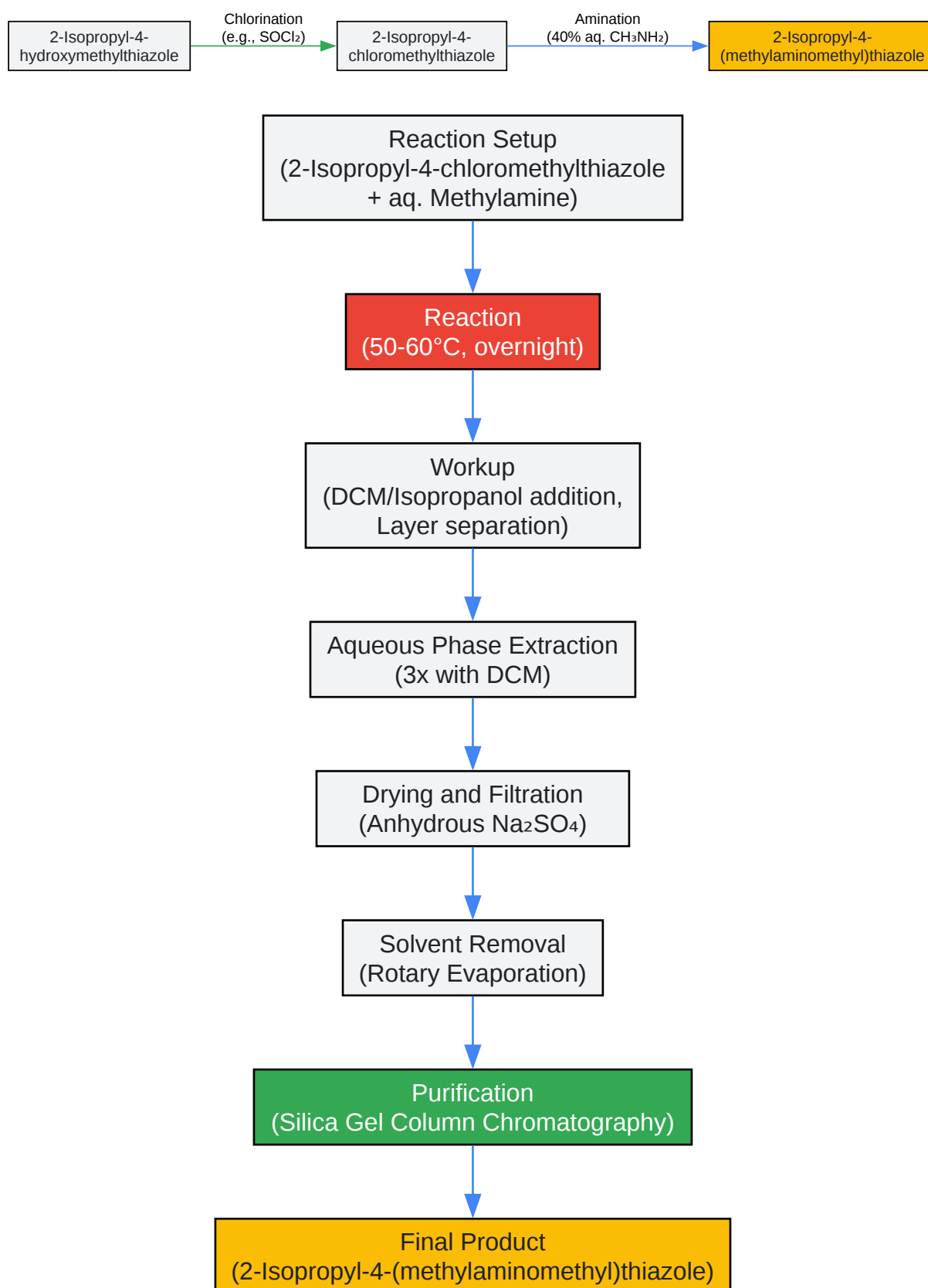
The primary significance of **2-Isopropyl-4-(methyaminomethyl)thiazole** lies in its role as a crucial intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[1][2] The development of efficient synthetic routes to this compound has been driven by the need for a reliable supply of this key precursor for the manufacturing of this important antiviral medication. Its thiazole core is a common scaffold in medicinal chemistry, known to impart a range of biological activities.[3][5]

Synthesis

The original and most commonly cited synthesis of **2-Isopropyl-4-(methyaminomethyl)thiazole** involves a nucleophilic substitution reaction between 2-isopropyl-4-chloromethylthiazole and methylamine.[1][4]

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from 2-isopropyl-4-hydroxymethylthiazole, which is first chlorinated and then undergoes amination.



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